Cas no 1603214-44-3 (methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate)

methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate
- 1603214-44-3
- EN300-1125294
-
- インチ: 1S/C10H17NO3/c1-7-4-3-5-8(11-7)6-9(12)10(13)14-2/h7-8,11H,3-6H2,1-2H3
- InChIKey: JFLWNOXOONQDDQ-UHFFFAOYSA-N
- SMILES: O=C(C(=O)OC)CC1CCCC(C)N1
計算された属性
- 精确分子量: 199.12084340g/mol
- 同位素质量: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 55.4Ų
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125294-5g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1125294-2.5g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1125294-10.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1125294-0.25g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1125294-5.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1125294-1.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1125294-0.5g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1125294-0.1g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1125294-10g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1125294-0.05g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate |
1603214-44-3 | 95% | 0.05g |
$707.0 | 2023-10-26 |
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoateに関する追加情報
Introduction to Methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate (CAS No. 1603214-44-3)
Methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate, a compound with the chemical formula C10H17NOS, is a significant molecule in the field of pharmaceutical research and development. This compound is characterized by its methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate structure, which includes a piperidine ring substituted with a methyl group at the 6-position and an ester group at the 2-position. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS No. 1603214-44-3 assigned to this compound ensures its unique identification and distinguishes it from other chemical entities. This numerical identifier is crucial for researchers and regulatory bodies to accurately reference and manage the compound in databases, literature, and during experimental procedures.
In recent years, there has been growing interest in methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate due to its potential applications in drug discovery. The piperidine scaffold is a common motif in many pharmacologically active compounds, known for its ability to enhance binding affinity and metabolic stability. The ester group in this molecule can be further modified to introduce additional functionalities, making it a versatile building block for medicinal chemists.
One of the most exciting areas of research involving methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate is its role in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising biological activity in models of inflammation and neurodegenerative diseases. The 6-methylpiperidin-2-yl moiety, in particular, has been found to interact with specific targets in the body, leading to potential therapeutic effects.
Recent advancements in computational chemistry have also highlighted the importance of methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate as a key intermediate. Molecular modeling studies suggest that this compound can be incorporated into drug-like molecules with improved pharmacokinetic properties. These simulations have guided the design of new synthetic routes, optimizing yield and purity while minimizing side reactions.
The synthesis of methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate involves multi-step organic reactions, often requiring precise control over reaction conditions. Researchers have developed efficient protocols for its preparation, leveraging catalytic methods and green chemistry principles to enhance sustainability. These advancements not only improve the accessibility of the compound but also contribute to the broader goals of reducing environmental impact in pharmaceutical manufacturing.
Another area where methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate has shown promise is in the development of enzyme inhibitors. The structural features of this compound allow it to mimic natural substrates or bind to active sites on enzymes, thereby modulating their activity. This has implications for treating a variety of diseases where enzyme dysregulation plays a role, such as metabolic disorders and cancer.
The versatility of methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate extends beyond its role as an intermediate. It has been used in combinatorial chemistry libraries to screen for novel bioactive compounds. By systematically varying substituents on this core structure, researchers can explore a wide range of chemical space, increasing the likelihood of discovering new drugs with unique mechanisms of action.
In conclusion, methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate (CAS No. 1603214-44-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against human disease.
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